1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine
Description
1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a substituted pyrazole derivative characterized by two pyrazole rings: one with ethyl and methyl substituents at positions 1 and 3, respectively, and a secondary amine group at position 4 that is further substituted with a (1-methyl-1H-pyrazol-4-yl)methyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it a candidate for medicinal chemistry applications.
The compound is synthesized via multi-step reactions involving coupling agents such as HATU () and purification through chromatography or recrystallization.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-8-11(9(2)14-16)12-5-10-6-13-15(3)7-10/h6-8,12H,4-5H2,1-3H3 |
InChI Key |
RHEDCLZRKGEOBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Nitropyrazole
A widely adopted method involves alkylation of 4-nitropyrazole followed by nitro-group reduction.
Procedure :
-
Step 1 : React 4-nitropyrazole with ethyl iodide in acetonitrile using potassium carbonate as a base at 60°C for 18 hours.
-
Step 2 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
Key Data :
Alternative Route: Cyclocondensation
Ethyl hydrazine and acetylacetone undergo cyclocondensation to form the pyrazole core, followed by methylation at N-1.
Reaction Scheme :
Optimization :
-
Temperature: 80–100°C
-
Solvent: Ethanol or toluene
Synthesis of Pyrazole B: (1-Methyl-1H-pyrazol-4-yl)methanol
Direct Hydroxymethylation
Lithiation of 1-methyl-1H-pyrazole at the 4-position, followed by reaction with formaldehyde, yields the hydroxymethyl derivative.
Conditions :
-
Base: LDA (Lithium Diisopropylamide)
-
Electrophile: Formaldehyde
-
Temperature: −78°C to 0°C
Challenges :
-
Competing side reactions at N-1 require careful temperature control.
Coupling Strategies for Target Compound
Nucleophilic Substitution
Activation of Pyrazole B’s hydroxyl group as a leaving group (e.g., mesylate or tosylate) enables displacement by Pyrazole A’s amine.
Procedure :
-
Convert (1-methyl-1H-pyrazol-4-yl)methanol to mesylate using methanesulfonyl chloride.
-
React with 1-ethyl-3-methyl-1H-pyrazol-4-amine in DMF with K₂CO₃.
Representative Data :
Reductive Amination
Condensation of Pyrazole A with (1-methyl-1H-pyrazol-4-yl)methanal in the presence of NaBH₃CN or H₂/Pd-C.
Reaction Scheme :
Advantages :
-
Avoids pre-activation of Pyrazole B.
-
Higher functional group tolerance.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–75 | ≥95 | Moderate | High |
| Reductive Amination | 65–70 | ≥90 | High | Moderate |
Critical Insights :
-
Nucleophilic substitution offers superior yields but requires hazardous reagents (e.g., mesyl chloride).
-
Reductive amination is preferable for large-scale synthesis due to fewer purification steps.
Industrial-Scale Considerations
Catalytic Hydrogenation
Pd/C-mediated reductions are cost-effective but necessitate strict control over residual metal content.
Solvent Selection
DMF and acetonitrile, while effective, pose environmental and safety concerns. Alternatives like 2-MeTHF or cyclopentyl methyl ether are under investigation.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a radical initiator.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:
Key Findings:
Structural Flexibility vs. Target Specificity :
- The pyrazole-pyrazole scaffold in the target compound offers synthetic versatility but may lack the rigidity required for high-affinity binding compared to pyrimidine () or quinazoline () cores.
- Substitution with trifluoromethyl () or bromo groups () enhances target engagement but complicates synthetic routes.
Biological Activity: Pyrimidine-based analogs () exhibit superior PDE10A inhibition (IC50 < 10 nM) due to optimized hydrogen bonding with catalytic domains. Quinazoline derivatives () show nanomolar potency against EGFR, attributed to planar aromatic systems mimicking ATP.
Synthetic Challenges :
- The target compound requires multi-step coupling and purification (e.g., HATU-mediated amidation in ), whereas pyridine-containing analogs () utilize copper-catalyzed cyclopropane reactions, improving yield (17–73%).
Physicochemical Properties :
- The (1-methyl-1H-pyrazol-4-yl)methyl group in the target compound balances lipophilicity (logP ~2.5) and solubility, unlike CF3-substituted analogs (logP >3.0, ), which face formulation challenges.
Biological Activity
1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine is a pyrazole derivative with potential applications in medicinal chemistry due to its unique structural characteristics. The compound's biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors, which modulate their functions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 219.29 g/mol. Its structure features two pyrazole rings connected by a methylene bridge, which enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H17N5 |
| Molecular Weight | 219.29 g/mol |
| IUPAC Name | N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine |
| InChI | InChI=1S/C11H17N5/c1-4-16-8-10(9(2)13-16)7-12-11-5-6-15(3)14-11/h5-6,8H,4,7H2,1-3H3,(H,12,14) |
The biological activity of this compound involves several mechanisms:
Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving pyrazole derivatives. It can bind to active sites of specific enzymes, preventing substrate access and subsequent catalysis.
Receptor Binding : This compound may interact with various receptors in the body, modulating physiological responses. Such interactions can lead to therapeutic effects or adverse reactions depending on the target receptor.
Biological Activity Studies
Recent studies have investigated the biological effects of this compound in various contexts:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of pyrazole derivatives, this compound was tested against several cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
Case Study 2: Enzyme Inhibition
A detailed investigation into the enzyme inhibitory effects of this compound revealed that it effectively inhibits specific kinases involved in cancer progression. The binding affinity was measured using surface plasmon resonance (SPR), demonstrating strong interactions with target enzymes.
Q & A
Q. What are the optimized synthetic routes for 1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation and coupling reactions. For example, analogous pyrazole derivatives are synthesized via copper-catalyzed cross-coupling (e.g., using CuBr and cesium carbonate in DMSO at 35°C for 48 hours) . Yield optimization requires precise control of solvent polarity, temperature, and catalyst loading. A 17.9% yield was reported for a structurally similar compound under these conditions, highlighting the need for iterative optimization of molar ratios and reaction time . Purification via gradient chromatography (e.g., ethyl acetate/hexane) is critical to isolate the amine product .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Characterization relies on multimodal spectroscopy:
- ¹H/¹³C NMR : Chemical shifts between δ 2.29–8.87 ppm confirm pyrazole ring substitution patterns and methyl/ethyl groups .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 215 for analogous compounds) .
- IR Spectroscopy : Absorbance at ~3298 cm⁻¹ indicates N-H stretching in the amine group .
- Melting Point : Ranges of 104–107°C (for related compounds) help assess purity .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Pyrazole amines are typically soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tests under varying pH (e.g., 3–10) and temperatures (4–40°C) are recommended. For example, hydrochloride salts of similar compounds show enhanced stability in acidic buffers, making them suitable for biological assays . Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .
Q. What are the key synthetic intermediates, and how are they validated?
- Methodological Answer : Critical intermediates include iodopyrazole precursors (e.g., 4-iodo-3-methyl-1H-pyrazole) and benzyl-protected amines. Intermediate purity is confirmed via TLC and LC-MS, with ≥95% purity required before proceeding to coupling steps . For example, 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine is a common intermediate, validated by HRMS and NMR .
Q. How does this compound compare structurally to other pyrazole-based amines in public databases?
- Methodological Answer : PubChem data (DTXSID301292566) for analogous compounds reveals structural uniqueness in substitution patterns. For instance, the ethyl-methyl-pyrazole core distinguishes it from fluorinated or methoxy-substituted derivatives (e.g., 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine) . Computational tools like ChemDraw can overlay structures to highlight differences in steric and electronic profiles .
Advanced Research Questions
Q. What mechanisms underlie its potential bioactivity, and how are target interactions validated?
- Methodological Answer : Pyrazole amines often target enzymes (e.g., kinases) or GPCRs. For example, surface plasmon resonance (SPR) assays measure binding affinity to targets like COX-2 or 5-HT receptors . Molecular docking (e.g., AutoDock Vina) predicts binding poses, with validation via IC₅₀ measurements in enzyme inhibition assays .
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Methodological Answer : Contradictions often arise from impurities or assay variability. Reproducibility requires:
- Synthesis : Strict adherence to anhydrous conditions and inert atmospheres (N₂/Ar) .
- Bioassays : Use of positive controls (e.g., celecoxib for COX-2 inhibition) and triplicate measurements .
For example, a 17.9% yield discrepancy vs. 82% in related compounds may stem from differences in copper catalyst activity.
Q. What computational models predict its pharmacokinetic properties?
- Methodological Answer : ADME predictions using SwissADME or ADMETLab2.0:
Q. How does structure-activity relationship (SAR) guide derivatization for enhanced potency?
- Methodological Answer : SAR studies focus on:
- Substituent Effects : Fluorine at the pyrazole 5-position increases metabolic stability (e.g., 1-(2-fluoroethyl) analogs ).
- Linker Optimization : Replacing methylene with ethylene linkers alters conformational flexibility and target engagement .
Example SAR table for analogs:
| Compound | Modification | Bioactivity (IC₅₀, µM) |
|---|---|---|
| Parent compound | None | 10.2 |
| 5-Fluoro analog | Fluorine at C5 | 4.7 |
| 4-Methoxybenzyl derivative | Methoxybenzyl group | 8.9 |
Q. What strategies mitigate toxicity risks in preclinical development?
- Methodological Answer :
Toxicity assessment includes: - In Vitro : Ames test for mutagenicity; hERG inhibition screening (patch-clamp assays) .
- In Vivo : Maximum tolerated dose (MTD) studies in rodents (e.g., 100 mg/kg for 14 days) .
Structural mitigations: Introducing polar groups (e.g., hydroxyl) reduces hepatotoxicity, as seen in related morpholine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
